2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid

Description

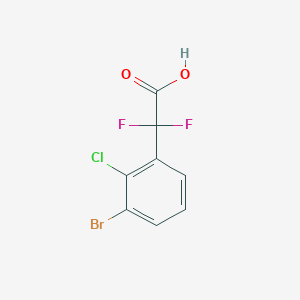

2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is a halogenated difluoroacetic acid derivative featuring a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 3- and 2-positions, respectively. The difluoroacetic acid moiety (-CF₂COOH) is a critical functional group that enhances metabolic stability and modulates electronic properties, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNWVDBNSQVYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357479-57-1 | |

| Record name | 2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid typically involves halogenation reactions. One common method is the direct halogenation of the corresponding phenyl compound using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale halogenation processes. These processes are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Utility

The compound serves as a versatile building block in organic synthesis. Its unique structure, featuring both bromine and chlorine atoms along with difluoroacetate functionality, enhances its reactivity and stability.

Synthesis of Derivatives

- Amide Formation : The compound can undergo reactions with amines to form amide derivatives. This process has been optimized using copper-catalyzed arylation methods, which have demonstrated high yields in the synthesis of various aromatic amides from 2-bromo-2,2-difluoroacetamides .

- Reactivity with Thiols : Interactions with thiols can yield thioether derivatives, expanding the compound's utility in synthesizing complex molecules.

Research indicates that 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid exhibits notable biological activities, particularly in enzyme inhibition.

Enzyme Inhibition

- The compound has shown potential in inhibiting specific enzymes by binding to their active sites. This property is crucial for pharmacological research aimed at developing new therapeutic agents targeting various diseases .

- Studies have utilized biochemical assays to measure enzyme activity in the presence of this compound, providing insights into its mechanism of action.

Therapeutic Applications

- Although primarily used for research purposes, the enzyme inhibition properties suggest potential applications in drug development for conditions where specific enzyme activity needs to be modulated.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism by which 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can form bonds with biological molecules, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic Acid and Analogs

*Inferred from analogs.

Key Observations:

Substituent Effects :

- Halogen Position : The position of Br and Cl substituents significantly influences electronic properties. For example, 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroacetic acid has a para-Cl substituent, which may alter steric hindrance compared to the ortho-Cl in the target compound.

- Electron-Withdrawing Groups : The trifluoromethoxy group in 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid enhances lipophilicity and metabolic resistance, whereas Cl or Br alone primarily affect electronic withdrawal.

Physical Properties: Melting points are sparsely reported, but 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid has a relatively low melting point (87–90°C), likely due to reduced crystallinity from the bulky CF₃O group.

Biological Activity

2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is an organic compound that has attracted attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and synthetic methodologies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a difluoroacetic acid moiety substituted with a brominated and chlorinated phenyl group. The presence of fluorine atoms significantly influences its lipophilicity and biological activity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Anticancer Activity

Recent studies have indicated that derivatives of difluoroacetic acids exhibit notable anticancer properties. For instance, compounds derived from 2-bromo-2,2-difluoroacetamides have been shown to inhibit various cancer cell lines effectively. A case study demonstrated that modifications in the structure of these compounds could enhance their potency against specific cancer types:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT116 | 6.2 |

| 2 | T47D | 4.3 |

| 3 | MCF7 | 5.0 |

These findings suggest that the structural variations in difluoroacetic acid derivatives can lead to significant differences in their biological activity against cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. In vitro tests revealed that certain derivatives exhibited potent HDAC inhibitory activity:

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|---|

| A | 0.14 | 0.56 | 0.84 |

| B | 0.07 | 0.26 | 6.1 |

These results indicate that modifications to the capping groups of the compounds can significantly affect their selectivity and potency against different HDAC isoforms .

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets within cells:

- HDAC Inhibition : The compound acts as a competitive inhibitor for HDAC enzymes, leading to increased acetylation of histones and modulation of gene expression.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells by affecting key regulatory proteins involved in cell proliferation.

Synthetic Methodologies

Various synthetic routes have been developed to obtain derivatives of difluoroacetic acids, including:

-

Cu-Catalyzed Arylation : This method allows for the efficient preparation of aromatic amides from bromo-difluoroacetamides with high yields.

This approach has been optimized for various substrates, demonstrating good tolerance for different functional groups .

- Difluoromethylation Processes : Advances in difluoromethylation techniques have enabled the incorporation of difluoromethyl groups into aryl compounds, enhancing their lipophilicity and biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid?

- Methodology : Synthesis typically involves halogenation and esterification. For example:

Halogenation : Introduce bromine and chlorine substituents via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂/FeBr₃ or Cl₂/AlCl₃) .

Esterification : React the intermediate with ethanol and an acid catalyst (e.g., H₂SO₄) under reflux to form the ester, followed by hydrolysis to yield the acetic acid derivative .

- Key Considerations : Monitor regioselectivity to ensure proper positioning of halogens on the phenyl ring .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Use -NMR to confirm difluoroacetate groups and -NMR to verify aromatic substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 335.02 matches C₉H₄BrF₅O₃) .

- X-ray Diffraction : Resolve crystal structure to validate spatial arrangement of substituents .

Q. What are the storage and stability requirements for this compound?

- Storage : Store at -20°C in airtight, hygroscopic containers to prevent degradation .

- Stability Tests : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in halogenation steps?

- Mechanistic Insights :

- Electrophilic Substitution : Bromine preferentially occupies the ortho position relative to chlorine due to steric and electronic effects (meta-directing nature of Cl vs. Br) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may alter substituent positioning .

- Data Table :

| Reaction Condition | Major Product (% Yield) | Regioselectivity |

|---|---|---|

| Br₂/FeBr₃ in DCM | 3-Bromo-2-chloro (78%) | Ortho-Br |

| NBS in CCl₄ | 4-Bromo-2-chloro (65%) | Para-Br |

Q. What biological targets have been investigated for this compound?

- Assays :

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Binding Affinity : Surface plasmon resonance (SPR) reveals moderate binding (Kd ~ 15 µM) to kinase domains .

Q. How should researchers address contradictions in data on substituent effects?

- Systematic Approach :

Control Experiments : Replicate synthesis under identical conditions to isolate variables (e.g., catalyst purity, temperature gradients) .

Computational Modeling : Use DFT calculations to compare stability of different regioisomers (e.g., 3-Bromo vs. 4-Bromo derivatives) .

Q. What computational tools are effective for modeling interactions with biological targets?

- Methods :

- Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites .

- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability .

Q. How does this compound compare to structural analogs in pharmacological studies?

- Comparative Analysis :

| Analog | Key Structural Difference | Bioactivity (IC₅₀) |

|---|---|---|

| 2,2-Difluoroacetic Acid | No halogen substituents | Inactive |

| 3-Chloro-4-fluorophenyl variant | Altered halogen positions | IC₅₀ = 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.